6-Bromo-3-(trifluoromethyl)picolinic acid

Catalog No.
S12807685
CAS No.
M.F
C7H3BrF3NO2
M. Wt
270.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-(trifluoromethyl)picolinic acid

Product Name

6-Bromo-3-(trifluoromethyl)picolinic acid

IUPAC Name

6-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14)

InChI Key

PBIZFHSHUMQICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Br

6-Bromo-3-(trifluoromethyl)picolinic acid, with the Chemical Abstracts Service number 1211587-89-1, is a derivative of picolinic acid characterized by the presence of a bromine atom at the sixth position and a trifluoromethyl group at the third position of the pyridine ring. This compound has a molecular formula of C7H3BrF3NO2 and a molecular weight of approximately 270.00 g/mol. It is typically a solid at room temperature, although specific melting and boiling points are not widely reported in available literature .

The reactivity of 6-Bromo-3-(trifluoromethyl)picolinic acid can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the acidity and reactivity of the carboxylic acid functional group. Potential reactions include:

  • Nucleophilic Substitution: The bromine can be substituted by nucleophiles like amines or alcohols.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  • Condensation Reactions: The compound can react with other carboxylic acids or amines to form esters or amides.

Synthesis of 6-Bromo-3-(trifluoromethyl)picolinic acid generally involves multi-step synthetic pathways. Common methods include:

  • Bromination: Starting with 3-(trifluoromethyl)picolinic acid, bromination can be achieved using bromine or brominating agents.
  • Functional Group Modification: Further reactions may involve protecting groups for selective modifications, followed by deprotection to yield the final product.
  • Recrystallization: Purification through recrystallization from suitable solvents to obtain high-purity samples.

6-Bromo-3-(trifluoromethyl)picolinic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds targeting metabolic pathways.
  • Agricultural Chemicals: Its derivatives could be explored as herbicides or fungicides due to potential biological activity.
  • Material Science: Used in developing materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 6-Bromo-3-(trifluoromethyl)picolinic acid focus on its binding affinity with biological targets. Preliminary studies suggest it may interact with:

  • Proteins and Enzymes: Binding studies could reveal its role as an inhibitor or activator in biochemical pathways.
  • Receptors: Investigating its effects on cellular receptors could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 6-Bromo-3-(trifluoromethyl)picolinic acid. Below is a comparison highlighting their unique characteristics:

Compound NameCAS NumberSimilarityUnique Features
5-Bromo-3-(trifluoromethyl)picolinic acid959245-76-20.87Bromine at the fifth position; different biological activity
5-(Trifluoromethyl)picolinic acid80194-69-00.81Lacks bromine; simpler structure
4-(Trifluoromethyl)picolinic acid588702-62-90.76Trifluoromethyl at the fourth position
3-Bromo-5-fluoropicolinic acid1189513-55-00.75Contains fluorine instead of trifluoromethyl group
Methyl 3-bromo-6-(trifluoromethyl)picolinate1211538-62-30.74Methyl ester form; different solubility characteristics

Each of these compounds offers distinct properties and potential applications, making them valuable in research and industry while highlighting the unique profile of 6-Bromo-3-(trifluoromethyl)picolinic acid.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

268.92993 g/mol

Monoisotopic Mass

268.92993 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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